molecular formula C8H13NO B3011069 1-(Methoxymethyl)cyclopentane-1-carbonitrile CAS No. 64871-74-5

1-(Methoxymethyl)cyclopentane-1-carbonitrile

Cat. No.: B3011069
CAS No.: 64871-74-5
M. Wt: 139.198
InChI Key: VMKUBLDLSKRVDQ-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclopentane-1-carbonitrile is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.20 g/mol . It is identified by the CAS Registry Number 64871-74-5 . Its structure is defined by the SMILES notation "N#CC1(COC)CCCC1" and the InChIKey VMKUBLDLSKRVDQ-UHFFFAOYSA-N . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Note for Researchers: Specific literature on the applications and mechanism of action of this particular compound is currently limited. Its structural features—a cyclopentane ring bearing both nitrile and methoxymethyl functional groups—suggest potential utility as a versatile synthetic building block or intermediate in organic chemistry and medicinal chemistry research. Researchers are encouraged to consult specialized literature for potential applications.

Properties

IUPAC Name

1-(methoxymethyl)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-10-7-8(6-9)4-2-3-5-8/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKUBLDLSKRVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Methoxymethyl)cyclopentane-1-carbonitrile typically involves the reaction of cyclopentane derivatives with methoxymethylating agents and cyanide sources. . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Methoxymethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Methoxymethyl)cyclopentane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It is investigated for its potential use in drug development due to its unique structural features.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can participate in nucleophilic addition reactions, while the methoxymethyl group can undergo cleavage or substitution. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of cyclopentane-carbonitrile derivatives allows for systematic comparisons. Below, key analogues are analyzed for molecular properties, synthesis, and reactivity.

Table 1: Comparative Data for Cyclopentane-Carbonitrile Derivatives

Compound Molecular Formula Molecular Weight Substituent LogP Key Reactivity/Synthesis Insights
1-(Methoxymethyl)cyclopentane-1-carbonitrile C₈H₁₃NO₂ 155.19* Methoxymethyl ~1.5† Likely synthesized via alkylation of cyclopentane precursors with methoxymethyl halides .
1-Phenylcyclopentane-1-carbonitrile C₁₂H₁₃N 171.24 Phenyl 3.38 Synthesized via NaH/LiI-mediated coupling; aryl group increases steric bulk and lipophilicity .
1-(Chloromethyl)cyclopentane-1-carbonitrile C₇H₁₀ClN 143.62 Chloromethyl ~2.8‡ Reactive in nucleophilic substitutions; chloromethyl acts as a leaving group .
1-(4-Aminophenyl)cyclopentane-1-carbonitrile C₁₂H₁₄N₂ 186.26 4-Aminophenyl ~1.2 Amino group enhances solubility and pharmaceutical applicability .
1-(4-Methylphenyl)cyclopentane-1-carbonitrile C₁₃H₁₅N 185.27 4-Methylphenyl 3.38 Analyzed via reverse-phase HPLC; high LogP suggests lipophilicity .

*Calculated based on formula. †Estimated due to methoxy group’s polarity. ‡Estimated based on chlorine’s contribution.

Key Comparative Insights:

This contrasts with electron-withdrawing groups like chloromethyl or phenyl, which reduce electron density at the cyclopentane ring . 4-Aminophenyl derivatives exhibit enhanced nucleophilicity due to the electron-donating amino group, making them suitable for further functionalization in drug intermediates .

Steric and Solubility Profiles: Phenyl and 4-methylphenyl substituents increase steric hindrance and lipophilicity (LogP = 3.38), favoring membrane permeability but reducing aqueous solubility . Methoxymethyl and 4-aminophenyl groups improve solubility via polar interactions, critical for bioavailability in pharmaceutical applications .

Synthetic Methodologies: 1-Phenyl derivatives employ aryl halides and strong bases (e.g., NaH) in DMSO, achieving moderate yields . Chloromethyl derivatives leverage SN2 reactions for further substitutions, highlighting their utility as intermediates . Aminophenyl analogues require protective-group strategies (e.g., benzyloxy groups) to prevent side reactions during nitration and reduction steps .

Analytical and Applications :

  • Reverse-phase HPLC with Newcrom R1 columns effectively separates 4-methylphenyl derivatives, underscoring their analytical tractability .
  • Chloromethyl derivatives’ reactivity enables their use in polymer chemistry and agrochemical synthesis .

Biological Activity

1-(Methoxymethyl)cyclopentane-1-carbonitrile is a chemical compound with potential biological activity. This article aims to summarize its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C8H13N
  • Molecular Weight : 139.20 g/mol
  • IUPAC Name : 1-(Methoxymethyl)cyclopentane-1-carbonitrile

The biological activity of 1-(Methoxymethyl)cyclopentane-1-carbonitrile has been linked to several mechanisms:

  • Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis.
  • Antimicrobial Properties : It has shown activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Neuroprotective Effects : Research suggests that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that 1-(Methoxymethyl)cyclopentane-1-carbonitrile inhibited cell proliferation by inducing apoptosis. The IC50 value was found to be approximately 25 µM, indicating significant potency.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Apoptosis induction
HeLa (Cervical Cancer)30Cell cycle arrest

Case Study 2: Antimicrobial Activity

In vitro tests revealed that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Research Findings

Recent research has focused on the pharmacological potential of 1-(Methoxymethyl)cyclopentane-1-carbonitrile. Key findings include:

  • In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth in xenograft models.
  • Toxicology Reports : Toxicological assessments indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

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